3-benzoyl-6-methylchromen-4-one

Description

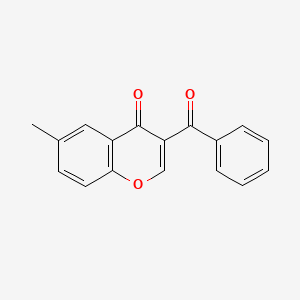

3-Benzoyl-6-methylchromen-4-one is a chromen-4-one derivative characterized by a benzoyl group (-COC₆H₅) at position 3 and a methyl group (-CH₃) at position 6. Chromen-4-ones, or chromones, are heterocyclic compounds consisting of a benzopyran-4-one scaffold, known for their diverse biological activities, including antibacterial, antioxidant, and anti-inflammatory properties . This article compares this compound with structurally similar chromen-4-one derivatives, focusing on substitution patterns, synthetic methodologies, and biological activities.

Properties

IUPAC Name |

3-benzoyl-6-methylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O3/c1-11-7-8-15-13(9-11)17(19)14(10-20-15)16(18)12-5-3-2-4-6-12/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMALYLRPTGKCEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC=C(C2=O)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 3-benzoyl-6-methylchromen-4-one involves the reaction of substituted 2-hydroxychalcones with β-ketoesters. This reaction is typically promoted by a mild base such as cesium carbonate (Cs₂CO₃) and involves a domino sequence of Michael addition, intramolecular aldol condensation, oxidative aromatization, and lactonization . The reaction conditions are generally mild, and the products can be purified through simple recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methods could be adapted for large-scale production, with optimization of reaction conditions to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-benzoyl-6-methylchromen-4-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the chromenone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the chromenone ring, leading to a wide range of derivatives.

Scientific Research Applications

3-benzoyl-6-methylchromen-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-benzoyl-6-methylchromen-4-one involves its interaction with specific molecular targets and pathways. For example, some chromanone derivatives have been shown to inhibit enzymes such as acetylcholinesterase (AchE) and pteridine reductase-1, leading to antiparasitic and neuroprotective effects . The compound’s structure allows it to bind to these targets and modulate their activity, resulting in therapeutic effects.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Chromen-4-one derivatives exhibit variability in substituent positions and functional groups, significantly influencing their properties. Key analogs from the evidence include:

- 3-((4-Methoxybenzyl)oxy)-4-methyl-6H-benzo[c]chromen-6-one (C₂₂H₁₈O₄): Features a 4-methoxybenzyloxy group at position 3 and a methyl group at position 4 .

- 3-[2-(4-Biphenylyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one (C₂₇H₂₀O₅): Contains a biphenylyl-oxoethoxy substituent at position 3 and a methyl group at position 4 .

- 3-(1,3-Benzothiazol-2-yl)-6-ethyl-2-methyl-7-{[4-(trifluoromethyl)benzyl]oxy}-4H-chromen-4-one (C₂₇H₂₀F₃NO₃S): Substituted with a benzothiazolyl group at position 3, ethyl at position 6, and a trifluoromethylbenzyloxy group at position 7 .

- 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde (C₁₂H₁₀O₃): Includes a carbaldehyde group at position 3 and a methyl group at position 6 .

Comparison with 3-benzoyl-6-methylchromen-4-one :

- Position 3 : The benzoyl group in the target compound contrasts with methoxybenzyloxy (), biphenylyl-oxoethoxy (), and benzothiazolyl () substituents in analogs.

- Position 6 : The methyl group aligns with 6-methyl derivatives (), while other analogs feature ethyl or trifluoromethyl groups ().

Physicochemical Properties

Substituents critically affect molecular weight, solubility, and lipophilicity:

Key Observations :

- Polar groups (e.g., methoxy in , carbaldehyde in ) enhance solubility.

- Trifluoromethyl groups () improve metabolic stability and membrane permeability.

Inference for this compound :

- The benzoyl group may enhance lipophilicity, favoring membrane penetration but reducing solubility.

- Methyl at position 6 could moderate steric effects compared to bulkier substituents (e.g., ethyl in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.